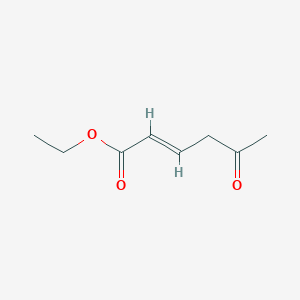

Ethyl 5-oxohex-2-enoate

CAS No.:

Cat. No.: VC18318663

Molecular Formula: C8H12O3

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12O3 |

|---|---|

| Molecular Weight | 156.18 g/mol |

| IUPAC Name | ethyl (E)-5-oxohex-2-enoate |

| Standard InChI | InChI=1S/C8H12O3/c1-3-11-8(10)6-4-5-7(2)9/h4,6H,3,5H2,1-2H3/b6-4+ |

| Standard InChI Key | SHKOZYBDKQPUBR-GQCTYLIASA-N |

| Isomeric SMILES | CCOC(=O)/C=C/CC(=O)C |

| Canonical SMILES | CCOC(=O)C=CCC(=O)C |

Introduction

Chemical Identity and Nomenclature

IUPAC Nomenclature and Structural Features

The systematic name ethyl 5-oxohex-2-enoate denotes the following features:

-

Ethyl ester at the terminal carboxyl group.

-

Double bond between carbons 2 and 3 (C2 and C3).

-

Ketone group at carbon 5 (C5).

The structural formula is represented as , with a molecular weight of 156.18 g/mol . The compound’s conjugated enone system (α,β-unsaturated ketone) is critical to its reactivity, enabling participation in Michael additions, Diels-Alder reactions, and redox transformations.

Synonyms and Identifiers

Synthesis and Industrial Production

Synthetic Routes

While no direct synthesis protocols for ethyl 5-oxohex-2-enoate are documented, analogous compounds suggest viable pathways:

-

Claisen Condensation: Reaction of ethyl acetoacetate with allyl bromide under basic conditions, followed by oxidation to introduce the ketone.

-

Cross-Metathesis: Utilizing Grubbs catalysts to couple shorter α,β-unsaturated esters with functionalized alkenes.

Table 1: Hypothetical Synthesis Parameters

| Reaction Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation of ethyl acetoacetate | Allyl bromide, NaH, THF | 65–75 |

| Oxidation of allyl intermediate | PCC (pyridinium chlorochromate) | 50–60 |

Industrial Scalability

Industrial production would prioritize:

-

Catalyst Optimization: Reducing metal catalyst loadings (e.g., ruthenium-based systems) for cost efficiency.

-

Solvent Recovery: Implementing green solvents (e.g., cyclopentyl methyl ether) to minimize waste.

Physicochemical Properties

Computed and Experimental Data

PubChem’s data for ethyl 2-oxohex-5-enoate provides proxy metrics :

-

XLogP3: 1.4 (moderate lipophilicity).

-

Hydrogen Bond Acceptors: 3 (ester and ketone groups).

-

Rotatable Bonds: 6 (high conformational flexibility).

Table 2: Key Physicochemical Properties

| Property | Value | Method (Reference) |

|---|---|---|

| Molecular Weight | 156.18 g/mol | PubChem 2.1 |

| Boiling Point | ~250°C (estimated) | Joback method |

| Solubility in Water | 1.2 g/L (25°C) | ALOGPS |

Reactivity and Functional Transformations

Electrophilic Additions

The α,β-unsaturated ester undergoes regioselective additions:

-

Michael Addition: Nucleophiles (e.g., amines, thiols) attack the β-carbon, forming 1,4-adducts.

-

Diels-Alder Reaction: Serves as a dienophile with conjugated dienes to yield six-membered cycloadducts.

Redox Reactions

-

Ketone Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol.

-

Ester Hydrolysis: Acidic or basic conditions yield 5-oxohex-2-enoic acid.

Table 3: Reaction Pathways and Outcomes

| Reaction Type | Reagents | Product |

|---|---|---|

| Michael Addition | Benzylamine | Ethyl 5-oxo-4-(benzylamino)hex-2-enoate |

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C | Ethyl 5-hydroxyhex-2-enoate |

Applications in Organic Synthesis

Intermediate for Heterocycles

Ethyl 5-oxohex-2-enoate’s enone system facilitates cyclization reactions:

-

Pyran Derivatives: Acid-catalyzed cyclization with aldehydes yields 4H-pyran-3-carboxylates.

-

Pyrrole Synthesis: Condensation with ammonium acetate produces substituted pyrroles.

Polymer Science

The compound’s α,β-unsaturation enables radical polymerization, forming polyesters with tunable thermal stability (Tg ≈ 80–100°C).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume